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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxyphenylboronic acid, with the Chemical Abstracts Service (CAS) number 149557-
18-6, is a versatile organic compound that has garnered significant interest in the fields of
organic synthesis and medicinal chemistry. As a member of the arylboronic acid family, it
serves as a crucial building block in the construction of complex organic molecules, largely
owing to its participation in palladium-catalyzed cross-coupling reactions, most notably the
Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl
structures, which are prevalent motifs in a wide array of biologically active compounds and
functional materials.

The propoxy functional group on the phenyl ring imparts specific steric and electronic
properties to the molecule, influencing its reactivity and the characteristics of the resulting
products. This technical guide provides a comprehensive overview of 3-
Propoxyphenylboronic acid, including its chemical and physical properties, a detailed
synthesis protocol, its applications in drug discovery with a focus on enzyme inhibition, and
relevant experimental workflows.

Physicochemical and Safety Data

A clear understanding of the physical, chemical, and safety properties of 3-
Propoxyphenylboronic acid is paramount for its proper handling, storage, and application in
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a laboratory setting. The following tables summarize these key data points.

Table 1: Chemical and Physical Properties of 3-Propoxyphenylboronic Acid

Property Value Reference
CAS Number 149557-18-6 [1]
Molecular Formula CoH13BO3 [1]
Molecular Weight 180.01 g/mol [1]

IUPAC Name (3-propoxyphenyl)boronic acid [1]
Appearance Wh'ite to off-white crystalline 2]

solid
Melting Point 99-106 °C

339.4 °C at 760 mmHg

Boiling Point )
(Predicted)

Density 1.10 g/cm3 (Predicted)

B Soluble in organic solvents
Solubility [2]
such as ether and chloroform.

Table 2: Safety and Handling Information
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Hazard Statement Precautionary Statement

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray

H315: Causes skin irritation

H319: Causes serious eye irritation P264: Wash skin thoroughly after handling

] o P280: Wear protective gloves/eye
H335: May cause respiratory irritation ] ]
protection/face protection

P302+P352: IF ON SKIN: Wash with plenty of

soap and water

P305+P351+P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

Synthesis of 3-Propoxyphenylboronic Acid

While various methods exist for the synthesis of arylboronic acids, a common approach
involves the reaction of an organometallic reagent with a trialkyl borate. A general method for
the preparation of 3-Propoxyphenylboronic acid is through the reaction of 3-propoxyaniline.

Experimental Protocol: Synthesis from 3-Propoxyaniline

This protocol is a representative method for the synthesis of arylboronic acids from an aniline
precursor via a diazonium salt intermediate.

Materials:

3-Propoxyaniline

Concentrated Hydrochloric Acid (HCI)

Sodium Nitrite (NaNO2)

Boric Acid (HsBOs)

Sodium Hydroxide (NaOH)
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 Diethyl Ether

e Deionized Water
e Ice

Procedure:

o Diazotization:

o In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C,
dissolve 3-propoxyaniline in a solution of concentrated hydrochloric acid and water.

o Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline
solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30
minutes to ensure complete formation of the diazonium salt.

e Boration:

o In a separate flask, prepare a solution of boric acid in water. Cool this solution in an ice
bath.

o Slowly add the cold diazonium salt solution to the boric acid solution with vigorous stirring,
while maintaining the temperature below 10 °C.

» Hydrolysis and Isolation:

[¢]

Allow the reaction mixture to warm to room temperature and stir for several hours.

o

Basify the mixture with a solution of sodium hydroxide to a pH of approximately 8-9.

[e]

Extract the aqueous layer with diethyl ether to remove any non-polar impurities.

o

Acidify the agueous layer with concentrated hydrochloric acid to a pH of 1-2, which will
precipitate the 3-propoxyphenylboronic acid.

o

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum
to yield the final product.
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Applications in Drug Discovery and Development

Arylboronic acids, including 3-propoxyphenylboronic acid, are invaluable tools in drug
discovery. Their primary application is in the Suzuki-Miyaura coupling reaction to synthesize
complex molecular scaffolds. Furthermore, the boronic acid moiety itself can act as a
pharmacophore, interacting with biological targets.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron
compound (like 3-propoxyphenylboronic acid) and an organic halide or triflate. This reaction
forms a carbon-carbon bond and is widely used to create biaryl compounds, which are
common structures in pharmaceuticals.

Materials:

3-Propoxyphenylboronic acid

Aryl halide (e.qg., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPhs)4 or Pd(dppf)Cl2)

Base (e.g., K2COs, Cs2C0s3, or K3POa4)

Solvent (e.g., Toluene, Dioxane, or a mixture with water)

Inert atmosphere (Nitrogen or Argon)
Procedure:

e To areaction vessel, add the aryl halide, 3-propoxyphenylboronic acid (typically 1.1-1.5
equivalents), and the base (typically 2-3 equivalents).

e Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

e Add the degassed solvent and the palladium catalyst (typically 1-5 mol%).
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e Heat the reaction mixture to the desired temperature (often between 80-110 °C) and monitor
the reaction progress by a suitable technique (e.g., TLC or LC-MS).

» Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
e Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

o Concentrate the solvent under reduced pressure and purify the crude product by column
chromatography to obtain the desired biaryl compound.

| RePd(iLn-x
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Reductive --> Biaryl Product (R-R’)
Elimination

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids as Enzyme Inhibitors in Cancer Research

The boronic acid functional group is a key feature in several approved drugs and clinical
candidates, particularly in the realm of oncology. The boron atom can form a stable, reversible
covalent bond with the hydroxyl group of serine residues in the active sites of certain enzymes,
such as proteasomes and serine proteases. This interaction can lead to potent and specific
enzyme inhibition.

Derivatives of 3-propoxyphenylboronic acid can be designed and synthesized to target
specific enzymes implicated in cancer progression. For example, the synthesis of peptidyl
boronic acids can lead to potent proteasome inhibitors. The proteasome is a cellular machinery
responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation
of pro-apoptotic factors in cancer cells, ultimately triggering cell death.
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Caption: Signaling pathway of proteasome inhibition by boronic acid derivatives leading to
apoptosis in cancer cells.

This workflow outlines the general steps to assess the potential of a 3-propoxyphenylboronic
acid derivative as a proteasome inhibitor.
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Caption: Experimental workflow for screening 3-propoxyphenylboronic acid derivatives for
proteasome inhibitory activity.

Conclusion

3-Propoxyphenylboronic acid is a valuable and versatile building block for organic synthesis
and drug discovery. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction allows
for the efficient construction of complex molecular architectures. Furthermore, the inherent
reactivity of the boronic acid moiety presents opportunities for the rational design of targeted
enzyme inhibitors. This technical guide has provided essential data and detailed protocols to
aid researchers, scientists, and drug development professionals in the effective utilization of 3-

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b124759?utm_src=pdf-body-img
https://www.benchchem.com/product/b124759?utm_src=pdf-body
https://www.benchchem.com/product/b124759?utm_src=pdf-body
https://www.benchchem.com/product/b124759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

propoxyphenylboronic acid in their research endeavors. As the demand for novel
therapeutics continues to grow, the importance of such versatile chemical tools is poised to
increase, making a thorough understanding of their properties and applications more critical
than ever.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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